molecular formula C29H29N3O5 B2885652 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide CAS No. 894558-34-0

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide

Katalognummer: B2885652
CAS-Nummer: 894558-34-0
Molekulargewicht: 499.567
InChI-Schlüssel: HZPGSULYURXSNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinoline derivative featuring a [1,4]dioxino[2,3-g]quinolin core substituted with an amino-methyl group at position 8 and an acetamide moiety at position 4.

Eigenschaften

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-7-9-22(10-8-19)30-17-21-13-20-14-26-27(37-12-11-36-26)16-25(20)32(29(21)34)18-28(33)31-23-5-4-6-24(15-23)35-2/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPGSULYURXSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxinoquinoline structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dioxinoquinoline intermediate.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biological pathways involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with protein kinases and other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of the target compound and its analogs:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Reported Properties Biological Activity References
Target Compound [1,4]dioxino[2,3-g]quinolin 8-[(4-ethylphenylamino)methyl], 6-N-(3-methoxyphenyl)acetamide C29H28N3O5 498.56 Not reported Hypothesized anticancer
N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide (CAS 894551-11-2) [1,4]dioxino[2,3-g]quinolin 3-chloro-2-methylphenyl, 8-[(phenylamino)methyl] C27H24ClN3O4 489.9 High molecular weight, no melting point data Undisclosed
N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide (CAS 894547-78-5) [1,4]dioxino[2,3-g]quinolin 4-ethylphenyl, 8-[(phenylamino)methyl] C28H27N3O4 469.5 No physical data Undisclosed
MF498 (EP4 antagonist) Pyrrolo[3,4-g]quinolin 5,9-diethoxy, 3-methylbenzylsulfonyl, 2-(2-methoxyphenyl)acetamide Complex Not reported High selectivity for EP4 receptor Anti-inflammatory, analgesic
2-(8-benzoyl-9-oxo-2,3-dihydro-...acetamide (ZINC2689857) [1,4]dioxino[2,3-g]quinolin 8-benzoyl, 9-oxo, N-(2,4-dimethoxyphenyl) C30H25N3O6 523.54 Not reported Potential kinase inhibitor
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) 1,4-dihydroquinolin Hexadecanamide at position 2 C25H35N3O2 409.57 Melting point >250°C Base for synthetic derivatives

Key Observations :

  • The 3-methoxyphenyl acetamide moiety in the target compound could influence metabolic stability, as methoxy groups are often resistant to oxidative degradation . Benzoyl substitution in ZINC2689857 introduces a bulky aromatic group, which might enhance binding to hydrophobic pockets in target proteins .
  • Physicochemical Trends :
    • Long-chain alkyl amides (e.g., compound 3i) exhibit high melting points (>250°C), suggesting strong intermolecular forces, whereas the target compound’s melting point remains unreported but likely lower due to its complex substituents .

Biologische Aktivität

The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide , identified by CAS number 932308-17-3 , is a synthetic derivative belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C29H29N3O4C_{29}H_{29}N_{3}O_{4}, with a molecular weight of 483.6 g/mol . Its structure includes a quinoline core modified with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC29H29N3O4
Molecular Weight483.6 g/mol
CAS Number932308-17-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and acylation processes. The starting materials often include derivatives of phenylamine and various alkylating agents. Optimization of the synthetic route is crucial for maximizing yield and purity.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. A related compound was tested against CCRF-CEM leukemia cells, revealing that certain structural modifications can significantly influence cytotoxicity. For instance, compounds with specific substituents exhibited IC50 values ranging from 6.7 μg/mL to over 20 μg/mL , indicating varying degrees of activity depending on their molecular structure .

The mechanism of action for quinoline derivatives often involves the inhibition of critical enzymes or interference with cellular pathways. The presence of specific functional groups in the target compound may enhance its ability to bind to biological targets or modulate signaling pathways associated with cancer cell proliferation.

Case Studies

  • Study on Antifolate Activity
    A study synthesized various 4-amino-7-oxo-substituted analogues and tested their activity against leukemia cells. While some analogues were inactive (IC50 > 20 μg/mL), others showed promising results, suggesting that structural modifications can lead to enhanced biological effects .
  • Quinoline Derivatives in Drug Discovery
    Research has highlighted the role of quinoline derivatives in drug discovery for cancer treatment. The unique combination of functional groups in compounds like the one discussed may confer distinct biological properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Synthesize via multi-step routes involving:

  • Step 1 : Condensation of quinoline precursors with dioxane derivatives under reflux in anhydrous THF (120°C, 12–24 hrs).
  • Step 2 : Functionalization of the quinoline core via reductive amination (NaBH4, methanol, 0–5°C) to introduce the 4-ethylphenylaminomethyl group.
  • Step 3 : Acetamide coupling using EDC/HOBt in DMF at room temperature for 6–8 hrs.
    • Optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve intermediate solubility. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical?

  • Confirmation :

  • NMR : Analyze δ 7.2–8.1 ppm (quinoline aromatic protons), δ 4.1–4.3 ppm (dioxane methylene), and δ 1.2 ppm (ethyl group) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 545.234 (calc. 545.231).
  • XRD : Resolve fused dioxinoquinoline ring system (if crystalline) .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry. If insoluble (<1 mg/mL), use cyclodextrin-based formulations .
  • Stability : Incubate at 37°C for 24–72 hrs; monitor degradation via LC-MS. Expect hydrolytic susceptibility at the acetamide group in acidic buffers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl groups) affect biological activity?

  • SAR Strategy :

  • Variation : Replace 4-ethylphenyl with 4-fluorophenyl to enhance lipophilicity (logP ↑0.5 units) and assay against kinase targets (e.g., EGFR).
  • Assays : Use fluorescence polarization for binding affinity (IC50) and MTT assays on A549 (lung cancer) cells. Compare with parent compound’s IC50 values (e.g., 2.3 μM vs. 4.1 μM) .
    • Data Interpretation : Fluorine’s electron-withdrawing effect may improve target engagement but reduce solubility .

Q. What mechanisms explain contradictory cytotoxicity data across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Pre-incubate compound with liver microsomes (human vs. murine) to assess CYP450-mediated inactivation.
  • Efflux Pumps : Use ABCB1-overexpressing cells (e.g., MDR1-HEK293) with/without verapamil (P-gp inhibitor). A 3-fold ↓ in IC50 with verapamil suggests efflux dependency .
    • Validation : Cross-reference with proteomics data (e.g., ATPase activity in membrane fractions) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Approach :

  • Docking : Use AutoDock Vina to simulate binding to off-targets (e.g., hERG channel) vs. on-targets (e.g., PARP1). Penalize poses with hERG π-π interactions (<-9.0 kcal/mol).
  • MD Simulations : Run 100 ns trajectories to assess stability of hydrogen bonds between acetamide and PARP1’s Ser904 .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values between enzymatic and cell-based assays?

  • Root Cause :

  • Membrane Permeability : Measure logD (octanol/water) and correlate with cell-based IC50. Poor permeability (logD <2) may explain higher cell-based IC50.
  • Protein Binding : Use equilibrium dialysis to quantify free fraction in serum; >95% binding reduces effective intracellular concentration .

Q. Why does the compound show variable efficacy in xenograft vs. syngeneic tumor models?

  • Experimental Design :

  • Immune Profiling : Compare tumor-infiltrating lymphocytes (e.g., CD8+ T cells) via flow cytometry. The compound may lack immunomodulatory effects in immunocompetent models.
  • Pharmacokinetics : Measure plasma/tumor AUC ratios; poor tumor penetration (<20% plasma levels) limits efficacy .

Methodological Resources

  • Spectral Data : Reference PubChem entries (CID 16956103, 18591163) for 1H/13C NMR and IR .
  • Biological Assays : Standardize protocols using NIH/NCATS guidelines for dose-response curves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.